

# chemical structure and properties of Norstictic Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Norstictic Acid |           |
| Cat. No.:            | B034657         | Get Quote |

# Norstictic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Norstictic acid** is a naturally occurring depsidone, a class of secondary metabolites found predominantly in various lichen species. Characterized by a complex polycyclic structure, it has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antioxidant, and notably, anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological mechanisms of **norstictic acid**. It includes detailed experimental protocols for its extraction and purification, comprehensive spectral data, and visual representations of its primary signaling pathways of therapeutic interest, specifically its roles as an inhibitor of the c-Met receptor tyrosine kinase and as a selective allosteric modulator of the Med25 transcriptional coactivator. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

# **Chemical Structure and Physicochemical Properties**

**Norstictic acid** is a member of the  $\beta$ -orcinol depsidone class of aromatic polyketides. Its structure is characterized by two aromatic rings linked by both an ether and an ester (lactone)



bridge, forming a central seven-membered heterocyclic ring. Key functional groups include phenolic hydroxyls, a methyl ester, and a distinctive aldehyde group adjacent to a hydroxyl group, which is crucial for some of its biological activities, such as metal chelation.

# **Chemical Identification**

A summary of the key chemical identifiers for **norstictic acid** is presented in Table 1.

| Identifier        | Value                                                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1] [2]benzodioxepin-11-carboxaldehyde |
| CAS Number        | 571-67-5                                                                                                          |
| Molecular Formula | C18H12O9                                                                                                          |
| Canonical SMILES  | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(<br>=C3C)O)C(=O)OC4O)C=O)O                                                    |
| InChI Key         | IEVVSJFLBYOUCJ-UHFFFAOYSA-N                                                                                       |

# **Physicochemical Data**

The fundamental physicochemical properties of **norstictic acid** are detailed in Table 2.

| Property         | Value                                      | Source       |
|------------------|--------------------------------------------|--------------|
| Molecular Weight | 372.28 g/mol                               | INVALID-LINK |
| Appearance       | Solid                                      | INVALID-LINK |
| Solubility       | Soluble in DMF, DMSO,<br>Ethanol, Methanol | INVALID-LINK |

# **Spectroscopic Data**

The structural elucidation of **norstictic acid** is confirmed through various spectroscopic methods. A summary of characteristic spectral data is provided below.



Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity     | Assignment                                      |
|-------------------|---------------|-------------------------------------------------|
| 3200–3550         | Strong, Broad | O-H Stretching (Phenolic hydroxyls)             |
| ~1715             | Sharp, Strong | C=O Stretching (Lactone and aldehyde carbonyls) |
| 1550–1700         | Sharp         | C=C Stretching (Aromatic rings)                 |
| 1150–1300         | Medium        | C-O Stretching (Ether linkage)                  |

Table 4: Mass Spectrometry (MS) Data

| m/z      | Interpretation                                                              |
|----------|-----------------------------------------------------------------------------|
| 372.0481 | [M] <sup>+</sup> Molecular Ion Peak                                         |
| 328      | [M-CO <sub>2</sub> ] <sup>+</sup> Loss of carbon dioxide from the lactone   |
| 299      | [M-CO <sub>2</sub> -CHO] <sup>+</sup> Subsequent loss of the aldehyde group |

Note on NMR Data: While <sup>1</sup>H and <sup>13</sup>C NMR are standard for structural confirmation, specific, comprehensive peak lists with assignments for **norstictic acid** are not consistently available across primary literature. Generally, spectra would show signals corresponding to aromatic protons, methyl protons, the aldehydic proton, and a variety of quaternary and protonated aromatic carbons, as well as carbons of the carbonyl and methyl groups.

# Experimental Protocols Extraction and Purification of Norstictic Acid from Lichen

# Foundational & Exploratory





The following protocol is a representative method for the isolation and purification of **norstictic acid** from a suitable lichen source, such as species from the genera Usnea or Ramalina.

#### Materials:

- Dried and ground lichen thalli
- Acetone (ACS grade)
- n-Hexane (ACS grade)
- Ethyl acetate (ACS grade)
- Soxhlet extraction apparatus
- Rotary evaporator
- Silica gel (60-120 mesh) for column chromatography
- Glass chromatography column
- TLC plates (silica gel 60 F<sub>254</sub>)
- Crystallization dish
- Standard laboratory glassware and equipment

#### Procedure:

- Extraction:
  - 1. Place approximately 50 g of dried, powdered lichen material into a cellulose thimble.
  - 2. Assemble a Soxhlet apparatus and extract the lichen powder with 500 mL of acetone for 8-12 hours, or until the solvent running through the siphon tube is colorless.
  - 3. Concentrate the resulting acetone extract to dryness in vacuo using a rotary evaporator to yield the crude extract.



- Preliminary Purification:
  - 1. Wash the crude extract with 100 mL of n-hexane to remove lipids and other non-polar compounds.
  - 2. Decant the hexane layer and dry the remaining solid residue.
- Silica Gel Column Chromatography:
  - 1. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane:ethyl acetate 9:1) and pack it into a glass column.
  - 2. Dissolve the dried, hexane-washed crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.
  - 3. Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.
  - 4. Elute the column with a gradient solvent system, starting with a low polarity mobile phase and gradually increasing the polarity. A typical gradient might be from n-hexane:ethyl acetate (9:1) to n-hexane:ethyl acetate (1:1).
  - 5. Collect fractions of approximately 20 mL and monitor the separation using TLC with a mobile phase of toluene:dioxane:acetic acid (180:60:8). **Norstictic acid** can be visualized under UV light (254 nm) or by spraying with 10% H<sub>2</sub>SO<sub>4</sub> and heating.

#### Crystallization:

- 1. Combine the fractions containing pure **norstictic acid** (as determined by TLC) and evaporate the solvent.
- 2. Dissolve the resulting solid in a minimal amount of hot acetone.
- 3. Allow the solution to cool slowly to room temperature, then transfer to 4°C. Needle-like crystals of **norstictic acid** will form.
- 4. Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo.



# **Experimental Workflow Diagram**



Figure 1. Experimental Workflow for Norstictic Acid Isolation

Click to download full resolution via product page



Figure 1. Experimental Workflow for Norstictic Acid Isolation

# **Biological Activity and Mechanisms of Action**

**Norstictic acid** exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been identified as a potent inhibitor of key signaling pathways involved in cancer progression, particularly in triple-negative breast cancer (TNBC).

# **Inhibition of the c-Met Signaling Pathway**

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, motility, and invasion. **Norstictic acid** has been identified as a direct inhibitor of c-Met.[1][3]

Mechanism of Inhibition: **Norstictic acid** inhibits the HGF-induced phosphorylation of c-Met.[1] This action blocks the activation of the kinase and prevents the subsequent phosphorylation and activation of downstream effector proteins. Key downstream signaling molecules suppressed by **norstictic acid** include:

- Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell invasion.
- Paxillin/Rac-1 Axis: A signaling module that mediates cell motility.

By inhibiting these downstream effectors, **norstictic acid** effectively suppresses the proliferation, migration, and invasion of cancer cells.[1]





Figure 2. Inhibition of c-Met Pathway by Norstictic Acid

Click to download full resolution via product page

Figure 2. Inhibition of c-Met Pathway by Norstictic Acid

# **Allosteric Regulation of Med25**

The Mediator complex is a crucial multiprotein assembly that links transcription factors to the RNA polymerase II machinery. The Med25 subunit of this complex serves as a key interaction







hub for various transcriptional activators. Dysregulation of the protein-protein interactions (PPIs) involving Med25 contributes to oncogenesis and metastasis.

Norstictic acid acts as a selective allosteric modulator of Med25.[4]

Mechanism of Action: Instead of competing at the primary binding site, **norstictic acid** targets an alternative, allosteric site on Med25. This binding induces a conformational change that disrupts the interaction between Med25 and transcriptional activators, such as ETV5 (E26 transformation-specific variant 5). The disruption of the Med25-ETV5 complex leads to the downregulation of target gene transcription. One such critical target gene is MMP2 (Matrix Metalloproteinase-2), an enzyme directly involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.





Figure 3. Allosteric Regulation of Med25 by Norstictic Acid

Click to download full resolution via product page

Figure 3. Allosteric Regulation of Med25 by Norstictic Acid



## **Conclusion and Future Directions**

Norstictic acid is a compelling natural product with significant therapeutic potential, particularly in oncology. Its dual mechanisms of action—inhibiting the critical c-Met signaling pathway and allosterically modulating Med25-driven transcription—make it an attractive candidate for further drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical investigations to validate its efficacy and safety in relevant cancer models. The detailed chemical and biological information provided in this guide serves as a foundational resource to support and accelerate these research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical structure and properties of Norstictic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034657#chemical-structure-and-properties-of-norstictic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com